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Compound of Interest

Compound Name: Pyrazolidine

Cat. No.: B1218672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of

pyrazolidine, a foundational heterocyclic compound in medicinal chemistry. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data
The spectroscopic data for pyrazolidine and its derivatives are crucial for structural elucidation

and characterization. Below are compilations of typical NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The

following tables summarize the ¹H and ¹³C NMR spectral data for pyrazolidine and a

representative derivative.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

Pyrazolidine

(Predicted)
CDCl₃ ~1.8-2.0 Quintet C4-H₂

~2.7-2.9 Triplet C3-H₂, C5-H₂

~4.5-5.0 Broad Singlet N1-H, N2-H

1-

Phenylpyrazolidi

ne-3,5-dione

DMSO-d₆ 3.54 Singlet C4-H₂

7.20-7.50 Multiplet Aromatic-H

10.95 Singlet N-H

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

Pyrazolidine

(Predicted)
- 25.9 C4

49.8 C3, C5

1-Phenylpyrazolidine-

3,5-dione
DMSO-d₆ 36.0 C4

120.9, 125.0, 128.9,

140.2
Aromatic C

172.9 C3, C5 (C=O)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following table lists characteristic IR absorption bands for pyrazolidine derivatives. Data for the

parent pyrazolidine is limited, so data for functionalized pyrazolidines are presented.
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Table 3: IR Spectroscopic Data for Pyrazolidine Derivatives

Wavenumber (cm⁻¹) Intensity Assignment

3200-3400 Strong, Broad N-H Stretch

2850-2960 Medium-Strong C-H Stretch (Aliphatic)

1680-1750 Strong
C=O Stretch (in Pyrazolidine-

diones)

1450-1550 Medium C-N Stretch, N-H Bend

1100-1300 Medium C-N Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for Pyrazolidine

m/z Relative Intensity Assignment

72 High [M]⁺ (Molecular Ion)

43 High [C₂H₅N]⁺

42 High [C₂H₄N]⁺

28 High [CH₂N]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
2.1.1. Sample Preparation
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Dissolve 5-10 mg of the pyrazolidine sample in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2.1.2. Instrument Parameters (¹H NMR)

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-12 ppm.

2.1.3. Instrument Parameters (¹³C NMR)

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation
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Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl

or KBr).

Solid Samples: A small amount of the solid sample is ground with KBr powder and pressed

into a thin pellet. Alternatively, a Nujol mull can be prepared.

2.2.2. Instrument Parameters

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)
2.3.1. Sample Preparation

Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g.,

methanol, acetonitrile).

The solution is then introduced into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

2.3.2. Instrument Parameters (Electron Ionization - EI)

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 10-500.

Scan Speed: 1000-2000 amu/s.

Ion Source Temperature: 200-250 °C.
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Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a typical

fragmentation pathway for pyrazolidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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